![molecular formula C16H12N4OS2 B2827465 N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide CAS No. 1207033-35-9](/img/structure/B2827465.png)
N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
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Overview
Description
N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as a substituted benzothiazole, the thiazole ring can be formed through cyclization reactions.
Introduction of the Pyrrole Group: The pyrrole moiety can be introduced via a condensation reaction with a suitable pyrrole derivative.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Overview
The compound 2-(2-methoxyphenoxy)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone is a synthetic organic molecule with a complex structure that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique molecular configuration suggests potential applications in therapeutic areas, including oncology and neurological disorders.
Anticancer Activity
Research has indicated that compounds with imidazole and piperazine derivatives exhibit significant anticancer properties. Studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study on related imidazole derivatives showed promising results in inhibiting cell proliferation in various cancer lines, indicating potential for further exploration of this compound in cancer therapy .
Neurological Disorders
The piperazine structure is often associated with neuroactive properties. Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. Research into similar compounds has shown modulation of serotonin receptors, which could be relevant for developing treatments for mood disorders .
Antimicrobial Properties
The presence of the phenyl and imidazole groups may confer antimicrobial activity. Research into structurally similar compounds has demonstrated efficacy against various bacterial strains, suggesting that this compound could be investigated for its potential as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of a series of imidazole derivatives. The results indicated that compounds similar to 2-(2-methoxyphenoxy)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone exhibited significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range. This suggests that further optimization of this compound could lead to the development of effective anticancer agents .
Case Study 2: Neuropharmacological Effects
In a neuropharmacological study, researchers assessed the effects of piperazine derivatives on anxiety-like behaviors in rodent models. The findings indicated that these compounds reduced anxiety levels significantly compared to controls, supporting the hypothesis that related structures might have therapeutic potential for treating anxiety disorders .
Mechanism of Action
The mechanism of action of N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole or 2-mercaptobenzothiazole.
Thiazole Derivatives: Compounds such as thiazole-4-carboxylic acid or 2-aminothiazole.
Pyrrole Derivatives: Compounds like pyrrole-2-carboxylic acid or N-methylpyrrole.
Uniqueness
N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiazole moiety and a pyrrole ring, which are known for their pharmacological properties. The synthesis of this compound typically involves multi-step reactions, including the formation of thiazole and pyrrole derivatives through various coupling reactions. For example, the synthesis may utilize precursors such as substituted benzo[d]thiazoles and pyrrole derivatives, employing reagents like N,N-dimethylformamide and coupling agents to facilitate the reaction under controlled conditions .
Antimicrobial Activity
Recent studies have demonstrated that compounds containing thiazole and pyrrole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The presence of electron-donating groups in the structure enhances the antimicrobial efficacy by improving interactions with bacterial targets.
Antitumor Activity
The antitumor potential of this compound has been investigated in several studies. Thiazole-containing compounds have been shown to induce apoptosis in cancer cells, with IC50 values indicating effective cytotoxicity. For example, certain thiazole derivatives exhibited IC50 values less than those of standard chemotherapeutic agents like doxorubicin against various cancer cell lines . The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring can significantly impact antitumor activity.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, certain thiazole derivatives have been identified as effective inhibitors of DNA gyrase and topoisomerase IV, critical enzymes for DNA replication and repair in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis, resulting in cell death.
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Antimicrobial Efficacy : In a study evaluating a series of thiazole derivatives, the compound demonstrated significant antibacterial activity against resistant strains of S. aureus, suggesting its potential use as an alternative antimicrobial agent .
- Anticancer Properties : A recent investigation into the cytotoxic effects of thiazole-pyrrole hybrids showed promising results against human glioblastoma cells, with apoptosis rates significantly higher than controls .
- Inhibition Studies : Molecular docking studies have indicated that the compound binds effectively to target proteins involved in cancer cell proliferation, suggesting a mechanism that warrants further exploration for therapeutic applications .
Data Summary
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS2/c1-10-17-12-8-11(4-5-14(12)23-10)18-15(21)13-9-22-16(19-13)20-6-2-3-7-20/h2-9H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVOLZJTZMOEKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CSC(=N3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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